4-nitrobenzyl 3,4,5-trimethoxybenzoate 4-nitrobenzyl 3,4,5-trimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11152976
InChI: InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H17NO7
Molecular Weight: 347.3 g/mol

4-nitrobenzyl 3,4,5-trimethoxybenzoate

CAS No.:

Cat. No.: VC11152976

Molecular Formula: C17H17NO7

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

4-nitrobenzyl 3,4,5-trimethoxybenzoate -

Specification

Molecular Formula C17H17NO7
Molecular Weight 347.3 g/mol
IUPAC Name (4-nitrophenyl)methyl 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3
Standard InChI Key BQYSBNRFOOXCSU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-nitrobenzyl 3,4,5-trimethoxybenzoate consists of two aromatic rings connected by an ester linkage. The benzoate moiety is substituted with methoxy groups at the 3-, 4-, and 5-positions, while the benzyl group carries a nitro substituent at the para position. This arrangement is critical for its electronic properties: the methoxy groups donate electron density through resonance, whereas the nitro group withdraws electrons, creating a polarized system that influences reactivity .

Key Structural Features:

  • Ester Functional Group: The C=O\text{C=O} bond in the ester group (RCOOR’\text{RCOOR'}) is susceptible to nucleophilic attack, enabling hydrolysis or transesterification reactions.

  • Methoxy Substituents: The three methoxy groups on the benzoate ring enhance solubility in organic solvents and may contribute to interactions with biological targets .

  • Nitro Group: The para-nitro group on the benzyl ring stabilizes negative charges through resonance, making the compound a potential substrate for reduction reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-nitrobenzyl 3,4,5-trimethoxybenzoate typically proceeds via esterification between 3,4,5-trimethoxybenzoic acid and 4-nitrobenzyl alcohol. A general protocol involves:

  • Activation of the Carboxylic Acid: 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride.

  • Esterification: The acyl chloride reacts with 4-nitrobenzyl alcohol in the presence of a base (e.g., pyridine) to yield the ester.

RCOOH+SOCl2RCOCl+HCl+SO2\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{HCl} + \text{SO}_2 RCOCl+R’OHpyridineRCOOR’+HCl\text{RCOCl} + \text{R'OH} \xrightarrow{\text{pyridine}} \text{RCOOR'} + \text{HCl}

Optimization and Yield

Reaction conditions significantly impact yield. For instance, heating at 90°C in acetonitrile for 24 hours achieves optimal conversion, as demonstrated in similar ester syntheses . Catalytic amounts of trimethylamine can enhance reaction efficiency by scavenging HCl, shifting the equilibrium toward product formation . Purification via column chromatography (e.g., CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}) typically yields the compound in >80% purity .

Chemical Reactivity and Functionalization

Hydrolysis and Stability

The ester bond in 4-nitrobenzyl 3,4,5-trimethoxybenzoate is prone to hydrolysis under acidic or basic conditions. Alkaline hydrolysis regenerates the parent carboxylic acid and 4-nitrobenzyl alcohol:

RCOOR’+NaOHRCOONa++R’OH\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}

This reactivity is exploited in prodrug design, where esterases in vivo cleave the ester to release active drug molecules .

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) or stoichiometric reagents (SnCl2/HCl\text{SnCl}_2/\text{HCl}):

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

The resulting amine serves as a handle for further derivatization, such as acylation or alkylation.

Applications in Medicinal Chemistry

Antitubulin Activity

Structural analogs of 4-nitrobenzyl 3,4,5-trimethoxybenzoate, such as phenstatin derivatives, exhibit potent inhibition of tubulin polymerization . For example, compound 5c (a biaryl methanone analog) inhibits tubulin assembly at IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}, comparable to combretastatin A-4 . The trimethoxybenzoyl moiety likely interacts with the colchicine binding site, disrupting microtubule dynamics in cancer cells .

Research Gaps and Future Directions

Despite its synthetic accessibility, 4-nitrobenzyl 3,4,5-trimethoxybenzoate remains understudied. Key areas for future research include:

  • Biological Screening: Systematic evaluation of antitumor, antibacterial, and anti-inflammatory activities.

  • Prodrug Development: Leveraging esterase-mediated hydrolysis for targeted drug delivery.

  • Structure-Activity Relationships (SAR): Modifying the nitro position or methoxy substitution patterns to optimize potency.

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